Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate
Description
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked via a butanoyl chain to a [1,2,4]triazolo[4,3-a]pyridine moiety, with an ethyl carboxylate group at the piperazine nitrogen.
Properties
Molecular Formula |
C17H23N5O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-2-25-17(24)21-12-10-20(11-13-21)16(23)8-5-7-15-19-18-14-6-3-4-9-22(14)15/h3-4,6,9H,2,5,7-8,10-13H2,1H3 |
InChI Key |
DZMLJKCOAANQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer properties. Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study
A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacology
The compound has shown promise as a modulator of neurotransmitter systems, particularly as an allosteric modulator of metabotropic glutamate receptors. This modulation can potentially lead to therapeutic effects in neurodegenerative diseases and mood disorders.
Research Findings
In vivo studies have reported improvements in cognitive functions and reductions in anxiety-like behaviors when tested on animal models treated with triazolo-pyridine derivatives .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy stems from its ability to disrupt bacterial cell wall synthesis.
Experimental Data
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Cardiovascular Effects
Preliminary studies suggest that this compound may possess hypotensive properties, making it a candidate for treating hypertension. Its mechanism appears to involve vasodilation and modulation of vascular smooth muscle contraction.
Clinical Insights
Research involving animal models showed a reduction in blood pressure following administration of triazolo-pyridine derivatives at specific dosages .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to act as an inverse agonist for RORγt and inhibitors for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs with variations in the triazole-fused system, substituents on the piperazine/piperidine rings, and terminal functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings
Triazole Fusion Impact: The [1,2,4]triazolo[4,3-a]pyridine core in the target compound is distinct from benzodiazepine () or pyrimidine () fusions. This difference influences electronic properties and target selectivity. For example, triazolo-pyridines are associated with adenosine receptor modulation, while benzodiazepine analogs may target GABA receptors .
Piperazine vs. This could improve interactions with polar residues in receptor binding sites .
Terminal Functional Groups :
- Ethyl esters (target compound, ) balance lipophilicity and metabolic stability. In contrast, carboxylic acid derivatives () are more water-soluble but may suffer from poor cell permeability. Tert-butyl esters () prolong half-life due to slower hydrolysis .
Receptor Affinity: Compounds with triazole-piperazine scaffolds (e.g., target compound, ) show affinity for adenosine receptors (A1/A2A), which are implicated in cardiovascular and neurological disorders . Chlorophenyl-substituted analogs () may shift activity toward kinase targets .
Table 2: Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.37 g/mol. The compound features a triazolo-pyridine moiety which is significant in various biological interactions.
This compound has been shown to exhibit activity against specific biological targets:
- Inhibition of Enzymes : It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can suppress immune responses. This inhibition is crucial for enhancing anti-tumor immunity .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of the triazolo-pyridine scaffold possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazolo-Pyridine Core : This core structure enhances binding affinity to target enzymes and receptors due to its ability to form multiple hydrogen bonds and π-stacking interactions.
- Piperazine Ring : The piperazine moiety contributes to the compound's solubility and bioavailability, making it a favorable candidate for drug development.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and its derivatives:
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of various triazolo-pyridine derivatives including this compound, it was found that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to enhanced immune response through IDO1 inhibition .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of triazolo-pyridine derivatives against clinical isolates of bacteria. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
